![molecular formula C22H19Cl3N2O3S B5029059 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of sulfonamide derivatives, known for their diverse chemical properties and potential in various applications. The research in this area often focuses on synthesis methods, molecular structure elucidation, and the study of physical and chemical properties to explore potential applications in different fields.

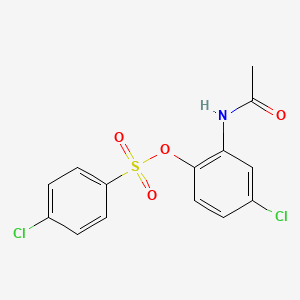

Synthesis Analysis

The synthesis of sulfonamide compounds, including N2-[(4-chlorophenyl)sulfonyl]-N1-(2,4-dichlorophenyl)-N2-(4-methylbenzyl)glycinamide , typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. Advanced methods, such as the use of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, have been explored for introducing sulfonamide groups into aromatic compounds, indicating a variety of synthetic approaches for such compounds (Horton & Tucker, 1970).

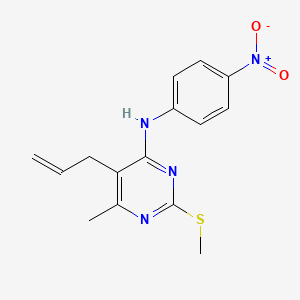

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the crystal and molecular structure of sulfonamide compounds. The molecular structure is crucial for understanding the compound's reactivity and potential binding mechanisms. For similar sulfonamide compounds, crystal structures reveal important interactions, such as hydrogen bonding and orientation of functional groups (Adamovich et al., 2017).

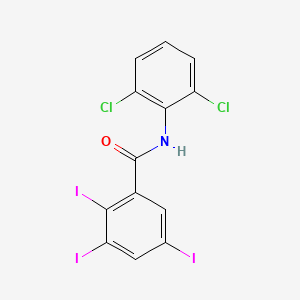

Chemical Reactions and Properties

Sulfonamide compounds undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the nature of substituents and reaction conditions. Research on similar sulfonamides shows a rich array of reactivity, offering insights into the types of transformations that N2-[(4-chlorophenyl)sulfonyl]-N1-(2,4-dichlorophenyl)-N2-(4-methylbenzyl)glycinamide may undergo (Bergman et al., 1980).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal form, are influenced by their molecular structure. The presence of sulfonyl and chlorophenyl groups significantly affects these properties, impacting the compound's behavior in different environments and its potential applications (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the compound's behavior in chemical reactions. Studies on sulfonamides highlight the importance of the sulfonamide group's electronegativity and its impact on the electronic structure of the molecule, affecting its chemical behavior (Li et al., 2017).

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl3N2O3S/c1-15-2-4-16(5-3-15)13-27(31(29,30)19-9-6-17(23)7-10-19)14-22(28)26-21-11-8-18(24)12-20(21)25/h2-12H,13-14H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKAWHBHDFENLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)

![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)

![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)

![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)

![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)